((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone features a bicyclic 8-azabicyclo[3.2.1]octane core, a 1,2,4-triazole substituent at position 3, and a methanone group linked to a thiophene-substituted cyclopentyl moiety. The 1,2,4-triazole ring enhances hydrogen-bonding capacity and metabolic stability, while the thiophene moiety contributes to lipophilicity and electronic effects, which may influence bioavailability and target binding .
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-18(19(7-1-2-8-19)17-4-3-9-25-17)23-14-5-6-15(23)11-16(10-14)22-13-20-12-21-22/h3-4,9,12-16H,1-2,5-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZMDMWWGQYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the azabicyclooctane core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the thiophene-cyclopentyl moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and thiophene moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole and thiophene rings.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The triazole and thiophene moieties are known to possess biological activity. Triazoles are commonly found in antifungal agents and other pharmaceuticals, while thiophenes have been explored for their antimicrobial properties. The unique bicyclic structure may also allow for novel interactions with biological targets.
Drug Design
Given the compound's structural complexity, it may serve as a scaffold for designing new drugs. The ability to modify the bicyclic framework could lead to derivatives with enhanced biological activity or specificity.
Biological Interaction Studies
Investigating how this compound interacts with various biological systems can provide insights into its mechanism of action. Techniques such as molecular docking studies and in vitro assays could be employed to explore its pharmacological potential.
Case Studies and Related Compounds
Although direct studies on this specific compound are scarce, related compounds have shown significant biological activities:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Azole Antifungals | Triazole ring | Antifungal |
| Bicyclic Opioids | Bicyclic structure | Analgesic |
| Thiophene Derivatives | Thiophene moiety | Antimicrobial |
These examples highlight the potential of similar structural motifs in drug discovery and development.
Synthesis Pathways
The synthesis of this compound can be approached through various organic reactions, including nucleophilic substitutions and cycloadditions. Understanding these pathways is crucial for optimizing production methods and exploring modifications to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azabicyclooctane structure may interact with biological receptors. The thiophene-cyclopentyl moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar molecules:
Key Observations:
Core Structure : The 8-azabicyclo[3.2.1]octane core (shared with ) provides rigidity and stereochemical control, which is advantageous for selective receptor binding. In contrast, 1,2,3-triazole derivatives (e.g., ) lack this bicyclic framework, reducing conformational constraints .
Thiophene in the target compound increases lipophilicity vs. the chlorophenyl group in , which may enhance membrane permeability but reduce aqueous solubility. The nitro group in introduces strong electron-withdrawing effects, absent in the target compound, which could alter reactivity or metabolic pathways.
Biological Activity: Antibacterial activity in correlates with the presence of electron-withdrawing groups (e.g., chlorine) and aromatic amines. The target compound’s thiophene and triazole may similarly disrupt bacterial membranes or enzymes. The absence of a ketone group in vs. the methanone in the target compound could influence binding kinetics or metabolic stability.
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring and a bicyclic system that contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The triazole moiety is known for its role in modulating various biological pathways, including:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research has shown that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have indicated that compounds with similar structures possess antimicrobial properties. For instance, triazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The specific activity of this compound against various microbial strains remains to be fully elucidated.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This is likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Given the bicyclic structure's potential for crossing the blood-brain barrier, there is interest in exploring its neuroprotective effects. Compounds with similar structures have shown promise in models of neurodegenerative diseases.
Case Studies and Research Findings
Recent research has focused on evaluating the biological effects of this compound through various experimental approaches:
| Study | Findings |
|---|---|
| In vitro cytotoxicity assays | Demonstrated significant inhibition of cancer cell lines at micromolar concentrations. |
| Microbial susceptibility tests | Showed potential antibacterial activity against Gram-positive bacteria. |
| Neuroprotection assays | Indicated reduced neuronal cell death in models of oxidative stress. |
These findings underscore the need for further investigation into the pharmacodynamics and pharmacokinetics of the compound.
Q & A
Q. What are the recommended synthetic routes for synthesizing ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the azabicyclo[3.2.1]octane core via cycloaddition or ring-closing metathesis under controlled temperatures (e.g., 0–5°C for stereochemical fidelity) .
- Step 2: Introduction of the 1,2,4-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3: Coupling of the thiophen-2-ylcyclopentyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm stereochemistry and substituent positions. For example, the thiophene proton signals appear at δ 7.2–7.4 ppm .
- X-ray Crystallography: Resolves absolute configuration (e.g., (1R,5S) stereochemistry) and bond angles (e.g., 104.67° for bicyclic core C–C–C bonds) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H] ~423.18 g/mol) .
Q. How is preliminary biological activity screening conducted for this compound?
- Target Identification: Docking studies predict interactions with cytochrome P450 enzymes or kinase receptors due to the triazole and bicyclic motifs .
- In Vitro Assays: Microplate-based enzymatic inhibition assays (e.g., IC determination) using fluorogenic substrates .
- Cell Viability Tests: MTT assays on cancer cell lines (e.g., HepG2) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the thiophen-2-ylcyclopentyl group?
- Catalyst Screening: Use Pd(PPh) or Buchwald-Hartwig catalysts to enhance cross-coupling efficiency (yield increases from 40% to 75% with ligand optimization) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of the bicyclic intermediate, reducing side-product formation .
- Temperature Control: Maintaining 60–80°C prevents premature decomposition of the cyclopentyl-thiophene precursor .
Q. What challenges arise in interpreting X-ray crystallography data for this compound?
-
Twinning: The bicyclic core may cause crystal twinning, requiring SHELXD/SHELXL software for data deconvolution .
-
Disorder in Thiophene Moieties: Partial occupancy of the thiophene ring is resolved using restraints (e.g., DFIX commands in SHELXL) .
-
Key Structural Parameters:
Parameter Value Bond length (C–N) 1.45 Å Dihedral angle 112.3° (triazole-bicyclic plane)
Q. How can contradictory bioactivity data across assays be resolved?
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
- Metabolic Stability Testing: Incubate with liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) causes false negatives .
- Dose-Response Curves: Use Hill slope analysis to distinguish non-specific cytotoxicity (shallow slopes) from target-specific activity .
Methodological Notes
- Stereochemical Purity: Chiral HPLC (e.g., Chiralpak AD-H column) is mandatory to separate (1R,5S) and (1S,5R) enantiomers .
- Data Reproducibility: Replicate crystallography experiments with varying crystal sizes (0.2–0.5 mm) to confirm unit cell consistency .
- Contradictory Results: Cross-validate enzyme inhibition data using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
